N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a thioacetamide moiety and a 4-ethylphenyl substituent. The compound’s synthesis typically involves condensation reactions between thiourea derivatives and aldehydes, followed by alkylation with chloroacetamide intermediates . The thioether linkage (-S-) and the electron-withdrawing oxo/thioxo groups enhance its reactivity and binding affinity to biological targets, particularly enzymes like kinases or proteases .
Properties
CAS No. |
1021215-61-1 |
|---|---|
Molecular Formula |
C21H18N4O2S3 |
Molecular Weight |
454.58 |
IUPAC Name |
N-(4-ethylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O2S3/c1-2-13-8-10-14(11-9-13)22-16(26)12-29-20-23-18-17(19(27)24-20)30-21(28)25(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
WOWLVPLOSULQFS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on available literature.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes a thiazolo-pyrimidine core which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds containing thiazolo-pyrimidine structures exhibit notable antitumor properties. For instance, derivatives of thiazolo-pyrimidines have shown cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar scaffolds can inhibit cell proliferation and induce apoptosis in tumor cells .
Antibacterial Activity
This compound has also been evaluated for antibacterial properties. Preliminary assays suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Anticonvulsant Activity
Another area of research focuses on the anticonvulsant potential of thiazolo-pyrimidine derivatives. Compounds similar to N-(4-ethylphenyl)-2-acetamides have been shown to modulate GABAergic transmission, which is crucial in controlling seizures .
Synthesis
The synthesis of N-(4-ethylphenyl)-2-acetamides typically involves multi-step organic reactions that include the formation of the thiazolo-pyrimidine core followed by substitution reactions to introduce the ethyl phenyl group. The synthetic route may vary depending on the desired purity and yield of the final product.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxic effects on cancer cells | |
| Antibacterial | Effective against Gram-positive/negative bacteria | |
| Anticonvulsant | Modulation of GABAergic transmission |
Case Study: Antitumor Efficacy
A recent study investigated the antitumor efficacy of a related compound in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction through caspase activation pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects : The ethylphenyl group’s position (ortho, meta, para) significantly impacts biological activity. For example, the para-substituted derivative (target compound) is hypothesized to exhibit stronger kinase inhibition due to steric and electronic effects compared to ortho/meta analogs .
Core Structure Differences : Thiazolo[4,5-d]pyrimidine derivatives (target compound) exhibit greater conformational rigidity than thiazolo[3,2-a]pyrimidines (e.g., compound), which adopt a puckered "flattened boat" conformation. This rigidity may enhance target selectivity .
Efficiency Comparison:
| Method | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Microwave-assisted | 10–15 min | 85–90 | >95% |
| Conventional | 8–10 h | 70–75 | 85–90% |
| Acetic anhydride reflux | 8–10 h | 78 | >99% (crystalline) |
Microwave-assisted synthesis offers superior efficiency for the target compound’s class, reducing reaction time by >90% compared to conventional methods .
Pharmacological and Physicochemical Profiles
- Solubility : The target compound’s para-ethylphenyl group enhances lipophilicity (calculated logP: 3.2) compared to ortho/meta analogs (logP: 2.8–3.0), suggesting better membrane permeability .
- Stability : Thioxo groups in the thiazolo-pyrimidine core resist oxidative degradation better than oxo analogs (e.g., compound), as shown in accelerated stability studies (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
